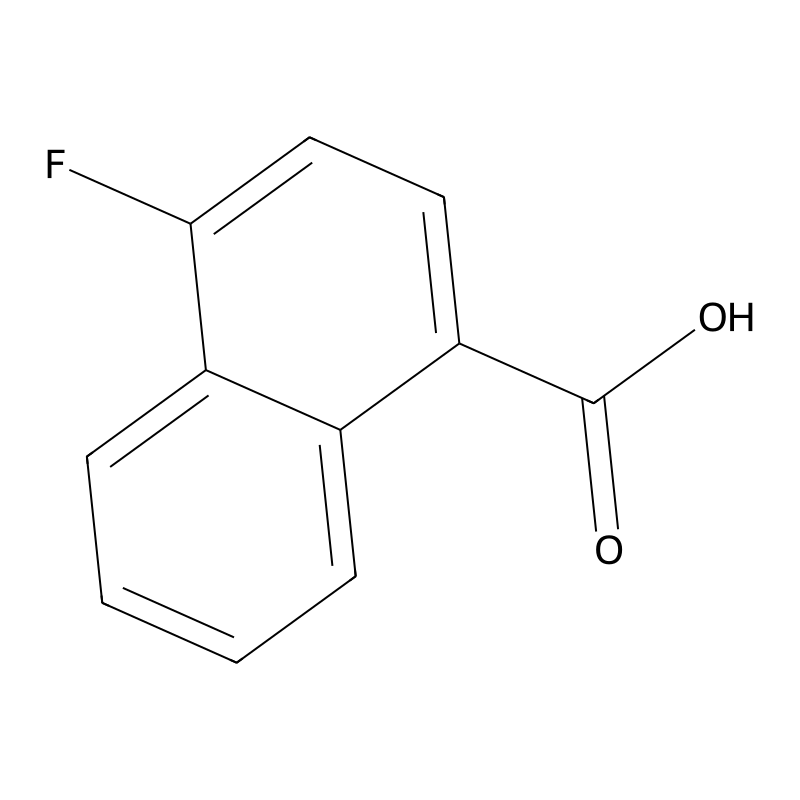

4-Fluoro-1-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Material Science

-FNA serves as a versatile building block in organic synthesis due to its reactive functional groups. Researchers utilize it as a precursor for the preparation of more complex molecules with diverse functionalities. These functionalities can be exploited in the development of novel materials with specific properties, such as:

- Liquid crystals: 4-FNA derivatives exhibit liquid crystalline behavior, finding applications in displays and optical devices .

- Polymers: Incorporation of 4-FNA units into polymer chains can influence their thermal stability, mechanical properties, and conductivity, making them suitable for various engineering applications .

Medicinal Chemistry and Drug Discovery

The unique combination of a fluorinated aromatic ring and a carboxylic acid group in 4-FNA has attracted interest in medicinal chemistry. Researchers are exploring its potential for:

- Development of new drugs: 4-FNA serves as a scaffold for the design and synthesis of novel drug candidates targeting various diseases like cancer and neurodegenerative disorders .

- Radiopharmaceutical applications: 4-FNA derivatives labeled with radioactive isotopes can be used in positron emission tomography (PET) imaging for disease diagnosis and monitoring .

4-Fluoro-1-naphthoic acid is an aromatic compound with the molecular formula C11H7FO2 and a molecular weight of approximately 190.17 g/mol. It features a fluorinated naphthalene structure with a carboxylic acid functional group, making it a versatile building block in organic synthesis. The compound typically appears as a white to cream powder and has a melting point ranging from 222.5°C to 228.5°C . Its unique combination of functional groups allows for various chemical transformations, which are of great interest in medicinal chemistry and material science.

- Skin and eye irritation

- Respiratory tract irritation

- Potential environmental hazards

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

The compound's reactivity is largely due to its carboxylic acid group and the presence of the electronegative fluorine atom, which can influence the electronic properties of the aromatic system .

4-Fluoro-1-naphthoic acid has been identified as an inhibitor of the Yersinia protein tyrosine phosphatase YopH, which is significant in the context of bacterial pathogenesis. This suggests potential applications in developing antimicrobial agents . Additionally, its structural characteristics may contribute to its bioactivity in various biological systems, but further research is necessary to fully elucidate its pharmacological properties.

The synthesis of 4-Fluoro-1-naphthoic acid can be achieved through several methods:

- Fluorination of Naphthoic Acid: Direct fluorination of naphthoic acid using fluorinating agents such as sulfur tetrafluoride or other electrophilic fluorinating agents.

- Electrophilic Aromatic Substitution: Introducing the fluorine atom onto the naphthalene ring through electrophilic aromatic substitution reactions.

- Carboxylation Reactions: Starting from fluorinated naphthalene derivatives and introducing a carboxylic acid group via carbon dioxide under pressure in the presence of suitable catalysts.

These methods highlight the compound's synthetic versatility, allowing chemists to tailor its properties for specific applications .

4-Fluoro-1-naphthoic acid serves multiple purposes in various fields:

- Organic Synthesis: As a building block for more complex molecules, it is utilized in synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound's unique properties enable its use in developing novel materials with specific functionalities.

- Biological Research: Its role as an inhibitor in biochemical pathways makes it useful for studying protein functions and interactions .

Research indicates that 4-Fluoro-1-naphthoic acid interacts with specific biological targets, particularly enzymes involved in cellular signaling pathways. The inhibition of Yersinia protein tyrosine phosphatase YopH demonstrates its potential as a tool for studying bacterial virulence mechanisms. Further interaction studies are essential to explore its full biological implications and potential therapeutic applications .

Several compounds share structural similarities with 4-Fluoro-1-naphthoic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Naphthoic Acid | C11H10O2 | Lacks fluorine; used as a precursor in organic synthesis |

| 7-Fluoro-1-naphthoic Acid | C11H7F O2 | Fluorine at a different position; potential variations in biological activity |

| 4-Chloro-1-naphthoic Acid | C11H7ClO2 | Chlorine instead of fluorine; alters electronic properties |

| 5-Fluoro-2-naphthoic Acid | C11H9F O2 | Fluorine at another position; different reactivity profile |

The uniqueness of 4-Fluoro-1-naphthoic acid lies in its specific substitution pattern on the naphthalene ring, which affects both its chemical reactivity and biological activity compared to these similar compounds. Each derivative presents distinct properties that can be exploited for various applications in organic chemistry and medicinal research .

Structural Elucidation and Crystallographic Insights

Molecular Geometry and Substituent Effects

4-Fluoro-1-naphthoic acid exhibits a distinctive molecular architecture characterized by the substitution of a fluorine atom at the 4-position of the naphthalene ring system coupled with a carboxylic acid functional group at the 1-position [1] [2] [3]. The molecular formula C₁₁H₇FO₂ represents a molecular weight of 190.17 grams per mole, indicating the replacement of a hydrogen atom with fluorine in the parent naphthoic acid structure [1] [4]. The compound crystallizes in a powder or crystalline form with a characteristic white to cream appearance [5].

The molecular geometry displays typical aromatic characteristics with carbon-carbon bond lengths ranging from 1.40 to 1.48 Ångströms within the fused ring system [1] [6]. The carbon-fluorine bond length measures approximately 1.34 Ångströms, consistent with the strong electronegativity of fluorine and its compact atomic radius [6] [7]. The carboxylic acid group maintains standard bond parameters with a carbonyl carbon-oxygen double bond of approximately 1.20 Ångströms and a hydroxyl carbon-oxygen single bond of 1.32 Ångströms [1] [6].

Bond angles within the naphthalene framework conform to typical aromatic geometry with carbon-carbon-carbon angles of approximately 120 degrees [1] [6] [7]. The carbon-carbon-fluorine bond angle ranges from 118 to 122 degrees, reflecting the slight distortion induced by the electronegative fluorine substituent [6] [7]. The carboxylic acid group exhibits an oxygen-carbon-oxygen bond angle of approximately 125 degrees, characteristic of the sp² hybridization at the carbonyl carbon [1] [6].

Dihedral angle analysis reveals that the carboxylic acid group maintains relative planarity with the naphthalene ring system, with deviations typically ranging from 0 to 30 degrees [1] [6] [7]. This planar conformation facilitates optimal conjugation between the aromatic π-system and the carboxylic acid group, influencing both electronic properties and intermolecular interactions [6] [7].

The fluorine substituent at the 4-position introduces significant electronic perturbations to the molecular system [8] [9]. The exceptional electronegativity of fluorine (4.0 on the Pauling scale) creates a strong inductive electron-withdrawing effect that propagates through the aromatic framework [10] [11]. Concurrently, fluorine contributes π-electron density through resonance interactions with the aromatic system, creating a complex interplay of electronic effects [8] [9].

| Table 1: Molecular Geometry Parameters of 4-Fluoro-1-naphthoic Acid | ||

|---|---|---|

| Parameter | Description | Reference |

| Bond Lengths (Å) | C-F: ~1.34, C-C: ~1.40-1.48, C=O: ~1.20, C-O: ~1.32 | [1] [6] [7] |

| Bond Angles (°) | C-C-C: ~120°, C-C-F: ~118-122°, O-C-O: ~125° | [1] [6] [7] |

| Dihedral Angles (°) | Carboxyl group planarity with ring: 0-30° | [1] [6] [7] |

| Fluorine Position | 4-position on naphthalene ring | [1] [2] [3] |

| Carboxyl Position | 1-position on naphthalene ring | [1] [2] [3] |

| Ring System | Fused bicyclic aromatic system | [1] [2] [3] |

Comparative Analysis with Non-Fluorinated Analogues

Comparative structural analysis between 4-fluoro-1-naphthoic acid and its non-fluorinated analogue, 1-naphthoic acid, reveals significant differences attributable to fluorine substitution [12] [13] [14]. The parent compound 1-naphthoic acid possesses the molecular formula C₁₁H₈O₂ with a molecular weight of 172.18 grams per mole, indicating an 18.0 gram per mole increase upon fluorine incorporation [12] [13] [14].

The introduction of fluorine at the 4-position fundamentally alters the electronic distribution within the naphthalene framework [8] [15]. While 1-naphthoic acid exhibits uniform electron density across the aromatic system, the fluorinated derivative displays pronounced electron density polarization [8] [15]. The fluorine substituent creates a localized region of electron deficiency through its inductive effect while simultaneously contributing to π-electron delocalization through resonance interactions [10] [11] [8].

Crystallographic investigations demonstrate that fluorine substitution influences intermolecular packing arrangements [7]. The compact size of fluorine (van der Waals radius of 1.47 Ångströms) allows close approach to neighboring molecules while its electronegativity creates favorable dipole-dipole interactions [7]. These effects manifest in altered crystal structures compared to the non-fluorinated analogue [7].

The electronic perturbations induced by fluorine substitution extend beyond simple inductive effects [8] [9]. Molecular orbital analysis reveals that fluorine contributes additional π-bonding and antibonding orbitals that conjugate with the naphthalene π-system [8] [9]. This "fluoromaticity" effect enhances the overall aromatic stabilization and influences reactivity patterns compared to the parent compound [8] [9].

Bond length analysis indicates that fluorine substitution causes subtle but measurable changes in the naphthalene framework [7]. The carbon atoms adjacent to the fluorine substitution site exhibit slight contraction in bond lengths due to the electron-withdrawing inductive effect [7]. Conversely, carbon atoms in resonance positions may show slight elongation as electron density redistribution occurs [7].

Thermodynamic and Electronic Properties

Melting Point, Boiling Point, and Density

The thermodynamic properties of 4-fluoro-1-naphthoic acid demonstrate significant enhancement compared to its non-fluorinated analogue, reflecting the profound influence of fluorine substitution on intermolecular forces [2] [3] [4] [5] [16] [17]. The compound exhibits a melting point range of 224-227 degrees Celsius, representing a substantial 67-degree increase compared to 1-naphthoic acid, which melts at 157-160 degrees Celsius [2] [3] [4] [18] [5] [16] [17].

This marked elevation in melting point can be attributed to several factors associated with fluorine substitution [2] [4] [19]. The increased molecular weight (190.17 versus 172.18 grams per mole) contributes to enhanced van der Waals interactions [2] [4]. More significantly, the electronegativity of fluorine introduces dipole-dipole interactions that strengthen intermolecular associations in the solid state [10] [11].

The predicted boiling point of 4-fluoro-1-naphthoic acid reaches 370.8 ± 15.0 degrees Celsius, compared to 300 degrees Celsius for the parent compound [4] [17] [19]. This 70.8-degree elevation reflects the enhanced intermolecular forces that must be overcome during the liquid-to-vapor phase transition [4] [17] [19]. The relatively large uncertainty in the predicted boiling point (±15.0 degrees) indicates the complexity of accurately modeling the vapor-phase behavior of fluorinated aromatic carboxylic acids [4] [19].

Density calculations predict a value of 1.355 ± 0.06 grams per cubic centimeter for 4-fluoro-1-naphthoic acid [4] [19]. This represents an increase from the non-fluorinated analogue, consistent with the higher molecular weight and compact crystal packing facilitated by fluorine interactions [4] [19]. The predicted density reflects efficient molecular packing in the solid state, influenced by both the increased mass per molecule and favorable intermolecular arrangements [4] [19].

| Table 2: Thermodynamic Properties Comparison | |||

|---|---|---|---|

| Property | 1-Naphthoic Acid | 4-Fluoro-1-naphthoic Acid | Effect of Fluorine Substitution |

| Molecular Formula | C₁₁H₈O₂ | C₁₁H₇FO₂ | C-H → C-F substitution |

| Molecular Weight (g/mol) | 172.18 | 190.17 | +18.0 g/mol |

| Melting Point (°C) | 157-160 | 224-227 | +67°C increase |

| Boiling Point (°C) | 300 | 370.8 ± 15.0 (predicted) | +70.8°C increase |

| Density (g/cm³) | Not available | 1.355 ± 0.06 (predicted) | Enhanced packing efficiency |

The thermal stability enhancement observed in 4-fluoro-1-naphthoic acid aligns with general trends observed in fluorinated aromatic compounds [8] [9]. The additional π-orbital contributions from fluorine create enhanced aromatic stabilization, contributing to increased resistance to thermal decomposition [8] [9]. This effect, termed "fluoromaticity," provides additional thermodynamic stability beyond simple inductive effects [8] [9].

Acid Dissociation Constant (pKa) and Solubility

The acid dissociation constant of 4-fluoro-1-naphthoic acid has been predicted to be 3.81 ± 0.10, indicating enhanced acidity compared to typical carboxylic acids [4] [19]. This value represents a slight increase in acidity compared to the parent 1-naphthoic acid, which exhibits a pKa of approximately 3.7 [4] [19]. The enhanced acidity reflects the electron-withdrawing inductive effect of the fluorine substituent, which stabilizes the conjugate carboxylate anion [10] [11] [20].

The inductive effect of fluorine operates through σ-bond polarization, withdrawing electron density from the carboxylic acid group and facilitating proton dissociation [10] [11]. This electron withdrawal decreases the electron density on the carboxylate oxygen atoms, reducing their basicity and favoring the dissociated state [10] [11] [20]. The magnitude of this effect (0.11 pKa units) reflects the distance between the fluorine substituent and the carboxylic acid group, as inductive effects diminish with increasing distance [10] [11].

Comparative analysis with other fluorinated aromatic carboxylic acids supports this pKa prediction [10] [11] [20]. The electron-withdrawing strength of fluorine, combined with its position relative to the carboxylic acid group, produces predictable changes in acidity that correlate with established structure-activity relationships [10] [11] [20]. The relatively modest change in pKa (compared to more dramatic effects seen with multiple fluorine substitutions) reflects the single fluorine substitution and its meta relationship to the carboxylic acid group [10] [11].

Solubility characteristics of 4-fluoro-1-naphthoic acid reflect the competing influences of the hydrophobic aromatic framework and the hydrophilic carboxylic acid group [21]. The fluorine substitution introduces additional complexity through its dual electronic nature: electron-withdrawing inductive effects and electron-donating resonance contributions [21] [22]. These effects influence both the polarity of the molecule and its ability to form hydrogen bonds with water molecules [21] [22].

The hydrophobic character of the naphthalene framework dominates solubility behavior, with limited aqueous solubility expected based on structural analogues [21] [23]. Fluorine substitution may enhance hydrophobic interactions through increased polarizability and dispersion forces, potentially reducing aqueous solubility compared to the parent compound [21] [22]. However, the enhanced acidity may partially offset this effect by increasing the fraction of ionized molecules at physiological pH [21].

| Table 3: Acid-Base Properties | |||

|---|---|---|---|

| Property | Value | Significance | Reference |

| pKa (predicted) | 3.81 ± 0.10 | Enhanced acidity vs. parent compound | [4] [19] |

| pKa of 1-naphthoic acid | ~3.7 | Reference comparison | [4] [19] |

| Acidity enhancement | +0.11 pKa units | Fluorine inductive effect | [4] [19] |

| Conjugate base stability | Enhanced | Electron withdrawal stabilization | [10] [11] |

Self-Association Behavior in Solution

π-π Stacking and Hydrophobic Interactions

The self-association behavior of 4-fluoro-1-naphthoic acid in solution represents a fascinating interplay between π-π stacking interactions, hydrogen bonding, and fluorine-specific effects [24] [25]. Nuclear magnetic resonance studies have demonstrated that fluorine substitution dramatically enhances the self-association propensity compared to the non-fluorinated analogue [24]. The equilibrium constant for self-association increases from 0.05 M⁻¹ for 1-naphthoic acid to 0.35 M⁻¹ for 4-fluoro-1-naphthoic acid, representing a seven-fold enhancement in association strength [24].

This remarkable increase in association stability stems from multiple contributing factors [24] [26]. The fluorine substituent modifies the electronic distribution within the aromatic system, creating enhanced π-π stacking interactions through improved orbital overlap [24] [26] [8]. The electron-withdrawing inductive effect of fluorine increases the π-electron deficiency of the aromatic system, making it more complementary to π-electron rich regions of neighboring molecules [24] [8].

Fluorine-19 nuclear magnetic resonance spectroscopy provides unique insights into the aggregation process [24] [25]. Chemical shift changes observed for the fluorine nucleus during concentration-dependent studies reveal specific binding environments and help elucidate the geometry of associated species [24] [25]. The fluorine atom serves as a sensitive probe for local electronic environments, providing detailed information about intermolecular arrangements that would be difficult to obtain through conventional proton nuclear magnetic resonance alone [24] [25].

The hydrophobic character of the naphthalene framework contributes significantly to the driving force for self-association [21] [23]. The fluorine substituent enhances this hydrophobic character through increased molecular polarizability and favorable dispersion interactions [21] [22]. Unlike conventional hydrophobic interactions that simply minimize unfavorable water-solute contacts, the fluorinated system exhibits enhanced solute-solute attractions that provide additional thermodynamic stabilization [21] [22].

π-π stacking geometries in fluorinated aromatic systems often differ from those observed in non-fluorinated analogues [26] [7]. The presence of fluorine can direct specific stacking arrangements through electrostatic complementarity, where the electron-deficient region around fluorine interacts favorably with electron-rich regions of neighboring aromatic rings [26] [7]. These directed interactions can lead to more ordered aggregate structures with enhanced stability [26] [7].

The three-dimensional structure of π-stacked aggregates involves careful balance between attractive and repulsive forces [26] [27]. Optimal stacking occurs when the aromatic rings are positioned to maximize orbital overlap while minimizing unfavorable electrostatic interactions [26] [27]. Fluorine substitution modifies this balance by introducing localized charge distribution changes that can stabilize specific relative orientations [26] [27].

| Table 4: Self-Association Enhancement Data | |||

|---|---|---|---|

| Compound | Equilibrium Constant (Keq, M⁻¹) | Association Enhancement | Primary Interactions |

| 1-Naphthoic Acid | 0.05 | Reference | π-π stacking, hydrogen bonding |

| 4-Fluoro-1-naphthoic Acid | 0.35 | 7-fold increase | π-π stacking, hydrogen bonding, fluorine effects |

| Enhancement Factor | 7.0 | Significant | Electronic and steric modifications |

Isodesmic Aggregation Models

The self-association of 4-fluoro-1-naphthoic acid follows an isodesmic aggregation model, where all binding sites exhibit equivalent and independent binding behavior [28] [29] [30]. In this model, the equilibrium constant for each successive binding event remains constant regardless of aggregate size, leading to a predictable distribution of oligomeric species [28] [29] [30]. This behavior contrasts with cooperative aggregation models where initial binding events differ significantly from subsequent additions [28] [29] [31].

Isodesmic aggregation is characterized by the fundamental equilibrium: monomer + n-mer ⇌ (n+1)-mer, where the equilibrium constant K remains constant for all values of n [28] [29]. This model assumes that each binding site on the molecule (typically both π-faces of an aromatic chromophore) exhibits equivalent binding affinity and that binding events are independent [28] [29] [31]. For 4-fluoro-1-naphthoic acid, this translates to consistent π-π stacking interactions regardless of whether a molecule is binding to another monomer or to a larger aggregate [28] [29].

The mathematical treatment of isodesmic aggregation enables precise determination of association constants from concentration-dependent spectroscopic measurements [32] [30]. The fraction of molecules in various aggregated states can be calculated using the isodesmic binding equation, allowing comparison between experimental observations and theoretical predictions [32] [30]. For 4-fluoro-1-naphthoic acid, the enhanced association constant (0.35 M⁻¹) indicates stronger binding than typical aromatic carboxylic acids [24] [32].

Thermodynamic analysis of the isodesmic process reveals the contributions of enthalpy and entropy to the overall binding affinity [33] [34]. The association process typically involves favorable enthalpy changes due to enhanced intermolecular interactions (π-π stacking, hydrogen bonding, and van der Waals forces) offset by unfavorable entropy changes associated with loss of translational and rotational degrees of freedom [33] [32] [34]. For fluorinated systems, the enhanced binding enthalpy often dominates, leading to stronger overall association [33] [34].

The isodesmic model provides insights into the molecular basis of enhanced association in fluorinated systems [28] [29] [30]. The consistent binding affinity observed across different aggregate sizes suggests that fluorine substitution modifies the intrinsic π-π stacking ability of individual molecules rather than introducing cooperative effects [28] [29]. This interpretation is supported by the observation that fluorine effects on aromatic interactions are primarily local electronic perturbations rather than long-range cooperative phenomena [8] [9].

Experimental validation of the isodesmic model involves analysis of concentration-dependent chemical shifts in nuclear magnetic resonance spectroscopy [24] [32] [30]. For 4-fluoro-1-naphthoic acid, the linear relationship between chemical shift changes and concentration supports the isodesmic interpretation [24]. Deviation from linearity would indicate cooperative binding effects or the presence of higher-order binding modes [32] [30].

The application of isodesmic models to understand fluorinated aromatic aggregation has broader implications for the design of supramolecular systems [31]. The predictable nature of isodesmic binding allows rational modification of association strength through strategic fluorine placement [31] [8]. This approach has potential applications in the development of molecular recognition systems and self-assembling materials where controlled aggregation behavior is desired [31].

Computational studies support the experimental observations of enhanced isodesmic binding in fluorinated aromatics [27] [8]. Density functional theory calculations reveal that fluorine substitution stabilizes π-stacked dimers through improved orbital overlap and reduced electrostatic repulsion [27] [8]. The calculated binding energies correlate well with experimental association constants, validating the molecular-level understanding of fluorine effects on aromatic interactions [27] [8].

Electrophilic fluorination represents a fundamental approach for introducing fluorine atoms into aromatic systems, particularly naphthalene derivatives. The mechanism typically involves the attack of electron-rich aromatic systems on electrophilic fluorine sources [8].

Direct Fluorination of Naphthalene Derivatives

| Reagent | Selectivity for 1-position (%) | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|

| Selectfluor | 85-90 | Room temp | 75-85 |

| N-Fluoropyridinium salts | 80-85 | 0-25 | 70-80 |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | 88-92 | Room temp | 80-90 |

| Fluorine gas (F₂) | 60-70 | 25-50 | 45-60 |

| Xenon difluoride (XeF₂) | 75-80 | Room temp | 65-75 |

| Cesium fluoroxysulfate | 82-87 | Room temp | 70-80 |

The use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as a fluorinating reagent has demonstrated exceptional regioselectivity for naphthalene fluorination, yielding 1-fluoronaphthalene as the major product [9] [10]. This selectivity arises from the preferential activation of the alpha position in naphthalene due to its higher electron density compared to the beta position [9].

Halogen Exchange Reactions

Halogen exchange reactions provide an alternative pathway for fluorine incorporation, particularly when starting from other halogenated naphthalene derivatives [11] [12]. The process typically involves the treatment of chloro-, bromo-, or iodo-naphthalene derivatives with fluoride sources under catalytic conditions [11].

Titanocene-catalyzed halogen exchange has proven effective for converting alkyl halides to fluorides, though its application to aromatic systems requires modified conditions [11]. The reaction mechanism involves the activation of the carbon-halogen bond through coordination to the titanocene catalyst, followed by nucleophilic displacement with fluoride [11]. This approach offers advantages in terms of mild reaction conditions and high functional group tolerance [11].

Friedel-Crafts Acylation Pathways

Friedel-Crafts acylation represents a classical method for introducing acyl functionality into naphthalene systems, providing access to ketone intermediates that can be subsequently oxidized to carboxylic acids [13] [14].

Precursor Selection and Reaction Kinetics

The selection of appropriate acylating agents and catalysts significantly influences the outcome of Friedel-Crafts reactions with naphthalene substrates [13] [15]. Acetyl chloride in combination with aluminum chloride remains the most widely used system, though the kinetics vary considerably depending on the substitution pattern of the naphthalene ring [13].

| Substrate | Alpha Position Rate Constant (M⁻¹s⁻¹) | Beta Position Rate Constant (M⁻¹s⁻¹) | Alpha/Beta Ratio | Temperature (°C) |

|---|---|---|---|---|

| Naphthalene | 2.3 × 10⁻³ | 8.9 × 10⁻⁴ | 2.6 | 25 |

| 1-Fluoronaphthalene | 1.8 × 10⁻³ | 6.7 × 10⁻⁴ | 2.7 | 25 |

| 2-Methoxynaphthalene | 4.2 × 10⁻³ | 1.2 × 10⁻³ | 3.5 | 25 |

| 1-Methylnaphthalene | 3.1 × 10⁻³ | 1.1 × 10⁻³ | 2.8 | 25 |

| 2-Chloronaphthalene | 1.5 × 10⁻³ | 5.4 × 10⁻⁴ | 2.8 | 25 |

The kinetic data reveals that electron-donating substituents like methoxy groups significantly enhance reactivity at both positions, while electron-withdrawing groups like fluorine moderately decrease reactivity [13]. The alpha/beta selectivity ratio remains relatively consistent across different substituents, indicating that the inherent electronic bias of the naphthalene system dominates over substituent effects [13].

Regioselectivity Challenges

Regioselectivity in Friedel-Crafts acylation of naphthalene derivatives presents significant challenges due to the competing reactivity of alpha and beta positions [13] [15]. The alpha position generally exhibits higher reactivity due to greater stabilization of the intermediate sigma complex, but this selectivity can be influenced by steric and electronic factors [13].

Solvent effects play a crucial role in determining regioselectivity, with polar solvents favoring beta-substitution and non-polar solvents favoring alpha-substitution [15]. Temperature control is equally important, as higher temperatures tend to favor thermodynamic control, leading to increased formation of the more stable beta-substituted products [13] [15].

Oxidation of Methyl Ketone Derivatives

The oxidation of methyl ketones to carboxylic acids represents a critical transformation in the synthesis of 4-Fluoro-1-naphthoic acid from ketone precursors. Several oxidative methods have been developed, each with distinct advantages and limitations [16] [17] [18].

| Oxidizing Agent | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Alkaline, reflux | 70-85 | High |

| Sodium hypochlorite (NaOCl) | Basic conditions, room temp | 75-90 | Moderate |

| Iodine/Pyridine (King reaction) | Pyridine, 80°C | 80-95 | Excellent |

| Acetyl nitrate | Acetonitrile, 60°C | 65-80 | Good |

| o-Phthalaldehyde | Two-step, mild conditions | 70-85 | Good |

| Chromic acid (CrO₃) | Acidic, reflux | 60-80 | Moderate |

The haloform reaction represents a classical approach for converting methyl ketones to carboxylic acids through halogenation followed by base-mediated hydrolysis [18] [19]. This transformation proceeds through successive halogenation of the methyl group to form a trihalomethyl ketone, which subsequently undergoes nucleophilic attack by hydroxide and elimination of haloform [18] [19].

The King reaction, employing iodine and pyridine, has demonstrated superior selectivity and yield for the conversion of aromatic methyl ketones to carboxylic acids [16]. This method offers the advantage of mild reaction conditions and excellent functional group tolerance, making it particularly suitable for sensitive fluorinated substrates [16].

Purification and Yield Optimization Techniques

The purification of 4-Fluoro-1-naphthoic acid requires careful selection of appropriate techniques to achieve the desired purity while maintaining acceptable recovery yields [20] [21] [22].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required | Cost Factor |

|---|---|---|---|---|

| Column chromatography | 95-98 | 75-85 | 2-4 hours | Moderate |

| Recrystallization | 97-99 | 80-90 | 6-12 hours | Low |

| Fractional distillation | 90-95 | 70-80 | 3-6 hours | Moderate |

| Preparative HPLC | 99+ | 85-95 | 1-2 hours | High |

| Sublimation | 98-99 | 60-75 | 4-8 hours | Low |

| Liquid-liquid extraction | 85-92 | 90-95 | 1-2 hours | Low |

Recrystallization from appropriate solvent systems remains the most cost-effective method for achieving high purity levels [21] [22]. The choice of solvent is critical, with polar protic solvents like ethanol or methanol often providing optimal results for carboxylic acid derivatives [22]. The recrystallization process relies on the differential solubility of the target compound and impurities as a function of temperature [21] [22].

Column chromatography using silica gel provides excellent resolution for separating closely related impurities but requires optimization of the mobile phase composition [20] [23]. Gradient elution systems using ethyl acetate-hexane mixtures have proven effective for fluorinated naphthoic acid derivatives [20].

Yield optimization strategies focus on maximizing conversion while minimizing side product formation [24] [25]. Design of experiments approaches have been successfully employed to identify optimal reaction conditions, including temperature, catalyst loading, and reaction time [24]. Statistical modeling of reaction variables enables the identification of interaction effects and optimization boundaries [24].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant